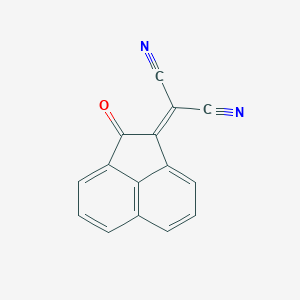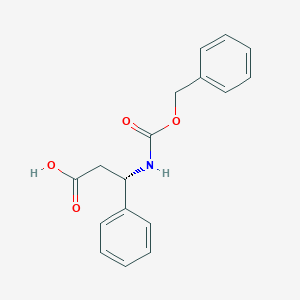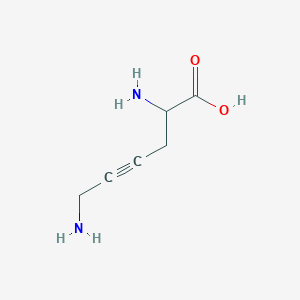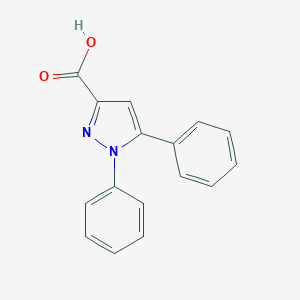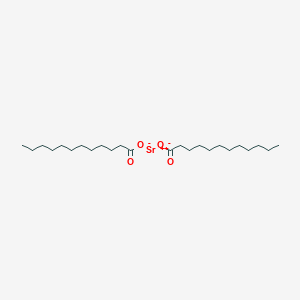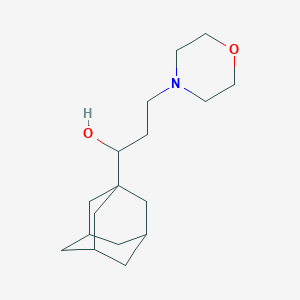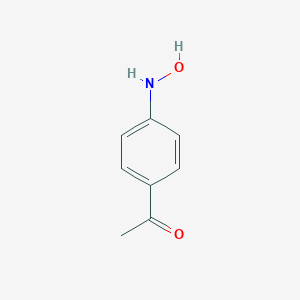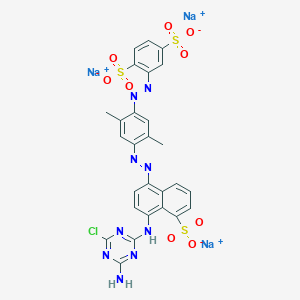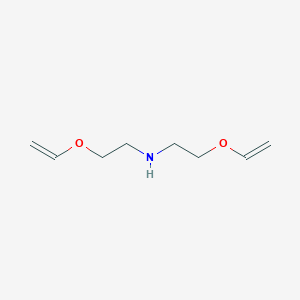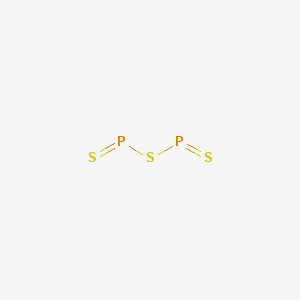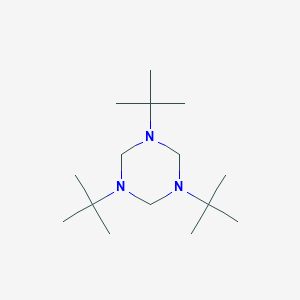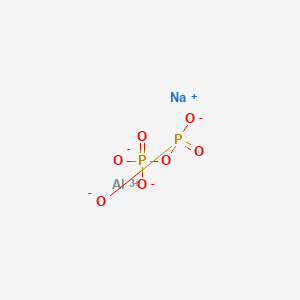
Sodium aluminum pyrophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium aluminum pyrophosphate (SAPP) is a food additive that is commonly used in the food industry. It is a white powder that is odorless and tasteless. SAPP is used as a leavening agent in baked goods, such as cakes, bread, and pastries. It is also used in other food products, such as processed cheese, meat products, and canned fruits and vegetables. The purpose of
Mechanism Of Action
Sodium aluminum pyrophosphate works as a leavening agent by releasing carbon dioxide gas when it is heated. The gas causes the dough or batter to rise, resulting in a lighter and fluffier texture. Sodium aluminum pyrophosphate also works as an antimicrobial agent by disrupting the cell walls of bacteria and inhibiting their growth.
Biochemical And Physiological Effects
Sodium aluminum pyrophosphate has been shown to have no significant biochemical or physiological effects on humans. Studies have shown that Sodium aluminum pyrophosphate is safe for consumption in the amounts used in food products. However, excessive consumption of Sodium aluminum pyrophosphate may lead to gastrointestinal discomfort.
Advantages And Limitations For Lab Experiments
Sodium aluminum pyrophosphate has several advantages for lab experiments. It is easy to obtain and relatively inexpensive. Sodium aluminum pyrophosphate is also stable under a wide range of conditions, making it a useful tool for researchers. However, Sodium aluminum pyrophosphate has some limitations. It may not be suitable for certain experiments, such as those that require a specific pH range. Additionally, Sodium aluminum pyrophosphate may interfere with other chemicals in some experiments.
Future Directions
For Sodium aluminum pyrophosphate research include the development of new food products, the use of Sodium aluminum pyrophosphate in drug delivery systems, and the exploration of its potential as an antimicrobial agent in other industries.
Synthesis Methods
Sodium aluminum pyrophosphate is synthesized by reacting sodium phosphate with aluminum sulfate. The reaction occurs in an aqueous solution, and the resulting product is a white powder. The synthesis method is relatively simple and inexpensive, which is why Sodium aluminum pyrophosphate is widely used in the food industry.
Scientific Research Applications
Sodium aluminum pyrophosphate has been extensively studied in the scientific community. Its application in the food industry has been the primary focus of research. Studies have shown that Sodium aluminum pyrophosphate is an effective leavening agent that can improve the texture and flavor of baked goods. Sodium aluminum pyrophosphate has also been shown to have antimicrobial properties that can help preserve food products. Additionally, Sodium aluminum pyrophosphate has been studied for its potential use in drug delivery systems.
properties
CAS RN |
10305-79-0 |
|---|---|
Product Name |
Sodium aluminum pyrophosphate |
Molecular Formula |
AlNaO7P2 |
Molecular Weight |
223.91 g/mol |
IUPAC Name |
aluminum;sodium;phosphonato phosphate |
InChI |
InChI=1S/Al.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q+3;+1;/p-4 |
InChI Key |
ZTNAIMTUTCKEMM-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Al+3] |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Al+3] |
Other CAS RN |
10305-79-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



